molecular formula C18H19N5O3 B14945964 N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide

N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B14945964
M. Wt: 353.4 g/mol
InChI Key: LIYCXVSEIDQQGY-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves the reaction of 2-methylquinolin-4-ylmethylamine with 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to its dual quinoline and pyrazole structure, which imparts a combination of pharmacological properties. This dual structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential .

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C18H19N5O3/c1-13-9-14(16-5-2-3-6-17(16)21-13)10-19-18(24)7-4-8-22-12-15(11-20-22)23(25)26/h2-3,5-6,9,11-12H,4,7-8,10H2,1H3,(H,19,24)

InChI Key

LIYCXVSEIDQQGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CCCN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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